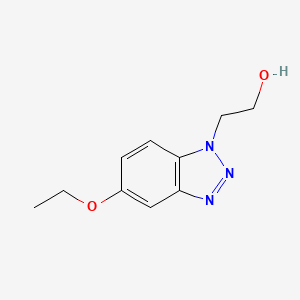![molecular formula C6H6N2O B12916210 2H-pyrrolo[1,2-e][1,2,5]oxadiazine CAS No. 43090-03-5](/img/structure/B12916210.png)
2H-pyrrolo[1,2-e][1,2,5]oxadiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-pyrrolo[1,2-e][1,2,5]oxadiazine is a heterocyclic compound with a molecular formula of C6H6N2O and a molecular weight of 122.12 g/mol . This compound features a fused ring system that includes both pyrrole and oxadiazine rings, making it an interesting subject for chemical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-pyrrolo[1,2-e][1,2,5]oxadiazine can be achieved through various synthetic routes. One common method involves the cyclization of α-acylamino ketones under the action of N,N-diethylaminosulfur trifluoride . Another approach includes the tandem recyclization reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolates in the presence of hydroxylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity, which are essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2H-pyrrolo[1,2-e][1,2,5]oxadiazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazine derivatives with additional oxygen functionalities, while reduction may produce more saturated derivatives.
Applications De Recherche Scientifique
2H-pyrrolo[1,2-e][1,2,5]oxadiazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 2H-pyrrolo[1,2-e][1,2,5]oxadiazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazines: These compounds also contain an oxadiazine ring but differ in the position of the nitrogen atoms.
3,6-Dihydro-2H-1,2-oxazines: These compounds have a similar ring structure but include an additional oxygen atom.
Uniqueness
2H-pyrrolo[1,2-e][1,2,5]oxadiazine is unique due to its fused ring system, which combines the properties of both pyrrole and oxadiazine rings. This structural feature contributes to its diverse chemical reactivity and wide range of applications in scientific research.
Propriétés
Numéro CAS |
43090-03-5 |
|---|---|
Formule moléculaire |
C6H6N2O |
Poids moléculaire |
122.12 g/mol |
Nom IUPAC |
2H-pyrrolo[1,2-e][1,2,5]oxadiazine |
InChI |
InChI=1S/C6H6N2O/c1-2-6-8(4-1)5-3-7-9-6/h1-5,7H |
Clé InChI |
GNRWDHMHIBBVJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=CNOC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


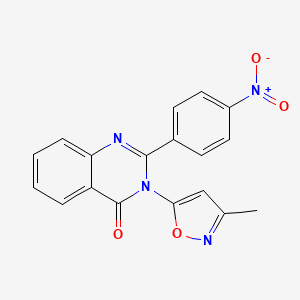
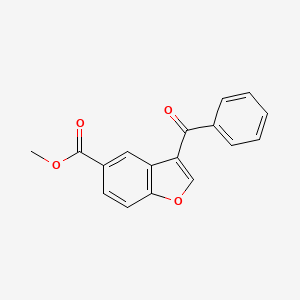
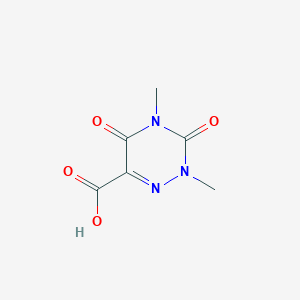
![[(2R)-2-[(2R,3S)-3,4-Dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl]dodecanoate](/img/structure/B12916137.png)
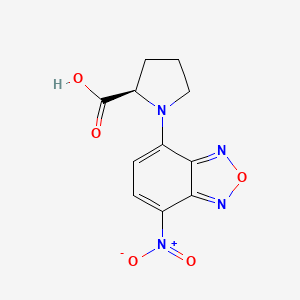

![Imidazo[5,1-a]phthalazine, 3-phenyl-6-(2-pyridinylmethoxy)-](/img/structure/B12916161.png)


![6-(4-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12916168.png)
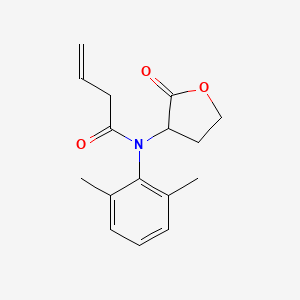
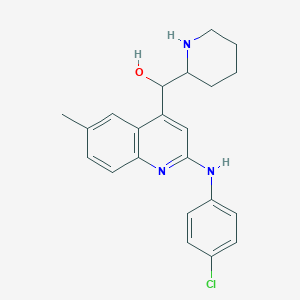
![N-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetamide](/img/structure/B12916183.png)
